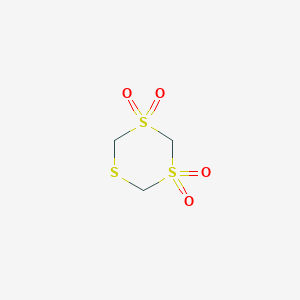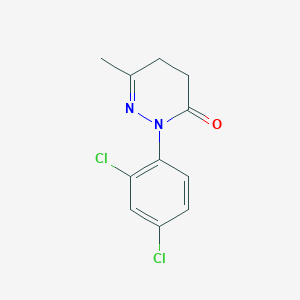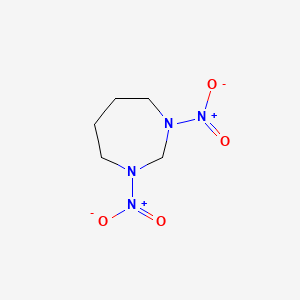
1,3-Dinitro-1,3-diazacycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dinitro-1,3-diazacycloheptane is a cyclic nitramine compound with the molecular formula C5H10N4O4 and a molecular weight of 190.1573 . This compound is part of a class of chemicals known for their energetic properties, making them of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-1,3-diazacycloheptane typically involves the nitration of 1,3-diazacycloheptane. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to ensure the stability of the compound and to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. Safety measures are crucial due to the compound’s energetic nature .
化学反応の分析
Types of Reactions
1,3-Dinitro-1,3-diazacycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
1,3-Dinitro-1,3-diazacycloheptane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, although specific applications are limited.
Medicine: Research into its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: Utilized in the production of explosives and propellants due to its energetic properties.
作用機序
The mechanism of action of 1,3-dinitro-1,3-diazacycloheptane involves its ability to release energy upon decomposition. The nitro groups in the compound are responsible for its energetic properties. Upon initiation, the compound undergoes rapid decomposition, releasing gases and heat. This makes it useful in applications requiring controlled explosions or propellant action .
類似化合物との比較
Similar Compounds
- 1,3-Dinitro-1,3-diazacyclopentane
- 1,3-Dinitro-1,3-diazacyclohexane
- 1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX)
- 1,3,5-Trinitroso-1,3,5-triazacyclohexane
- 1,5-Methylene-3,7-dinitroso-1,3,5,7-tetraazacyclooctane
Uniqueness
1,3-Dinitro-1,3-diazacycloheptane is unique due to its seven-membered ring structure, which imparts different physical and chemical properties compared to its five- and six-membered ring analogs. This structural difference affects its stability, reactivity, and energetic performance .
特性
CAS番号 |
5754-90-5 |
|---|---|
分子式 |
C5H10N4O4 |
分子量 |
190.16 g/mol |
IUPAC名 |
1,3-dinitro-1,3-diazepane |
InChI |
InChI=1S/C5H10N4O4/c10-8(11)6-3-1-2-4-7(5-6)9(12)13/h1-5H2 |
InChIキー |
XFBIFYVTPFYRSQ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CN(C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


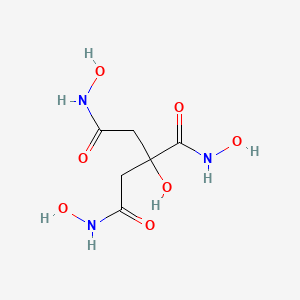
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


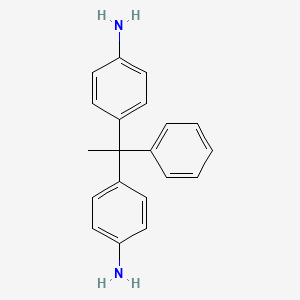
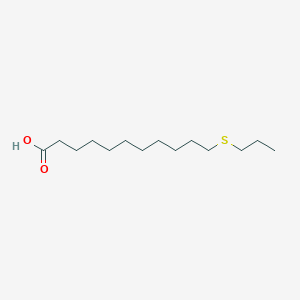
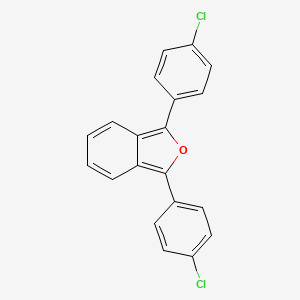
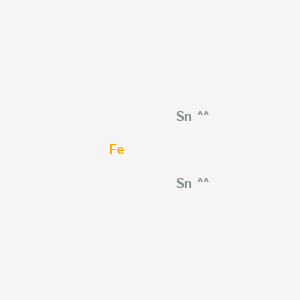
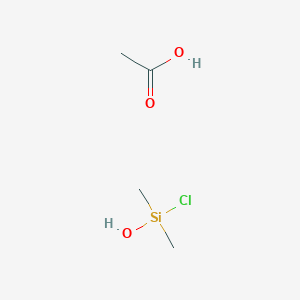
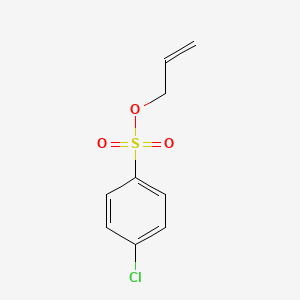

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
